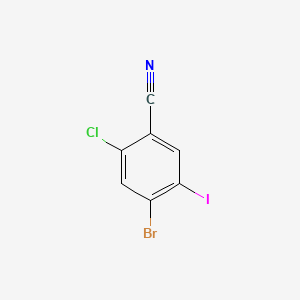

4-Bromo-2-chloro-5-iodobenzonitrile

Description

4-Bromo-2-chloro-5-iodobenzonitrile (C₇H₂BrClIN; MW 342.36 g/mol) is a trihalogenated benzonitrile derivative featuring bromine, chlorine, and iodine substituents at positions 4, 2, and 5, respectively, on the aromatic ring. This compound is a white crystalline powder with a purity of ≥98% (by GC analysis) and is primarily utilized in organic synthesis and pharmaceutical research . Its structural complexity, marked by the presence of three halogens, confers unique reactivity and physicochemical properties, making it a valuable intermediate in cross-coupling reactions and drug development.

Properties

IUPAC Name |

4-bromo-2-chloro-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJVWPEFOHCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClIN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives under controlled conditions. For instance, a stepwise halogenation process can be employed where each halogen is introduced sequentially using specific reagents and catalysts. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures are carefully controlled to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-chloro-5-iodobenzonitrile may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the nitrile group or halogen atoms are involved.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 4-Bromo-2-chloro-5-iodobenzonitrile with a boronic acid .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-2-chloro-5-iodobenzonitrile is C₇H₂BrClIN. It features a benzene ring substituted with three halogen atoms (bromine, chlorine, and iodine) and a nitrile group. This unique structure enhances its electrophilic character, making it a versatile compound in organic synthesis.

Organic Synthesis

4-Bromo-2-chloro-5-iodobenzonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its halogenation pattern allows for selective reactions that facilitate the creation of pharmaceuticals and agrochemicals. It is particularly valuable in:

- Pharmaceutical Development : The compound can be modified to create derivatives with potential therapeutic effects, such as anticancer or antimicrobial properties.

- Agrochemical Synthesis : It is used to develop pesticides and herbicides due to its ability to interact with biological systems.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-chloro-5-iodobenzonitrile is explored for its pharmacological potential:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated dose-dependent inhibition of breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits bactericidal effects against pathogenic microorganisms while sparing beneficial gut flora. It has shown effective inhibition at concentrations as low as 10 µM .

Biological Research

The compound's unique structure enables it to be utilized in studying enzyme inhibition and protein-ligand interactions:

- Mechanism of Action : The halogen atoms can participate in halogen bonding, enhancing the compound's binding affinity to biological targets such as enzymes and receptors. The nitrile group may also engage in hydrogen bonding, influencing the compound’s overall activity .

Anticancer Efficacy

A notable case study evaluated the efficacy of derivatives derived from 4-Bromo-2-chloro-5-iodobenzonitrile against various cancer cell lines. Results indicated significant reductions in cell viability, supporting its potential as a lead compound in cancer therapy.

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of this compound against several bacterial strains. The findings revealed effective growth inhibition at low concentrations, highlighting its potential for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrile group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-bromo-2-chloro-5-iodobenzonitrile with similar halogenated benzonitriles:

Key Observations :

- Halogen Effects: The iodine atom in 4-bromo-2-chloro-5-iodobenzonitrile increases its molecular weight and polarizability compared to non-iodinated analogs like 4-bromo-2-chlorobenzonitrile (MW 216.46 g/mol). This enhances its utility in Suzuki-Miyaura couplings, where iodine acts as a superior leaving group compared to bromine or chlorine .

- Positional Isomerism : The 5-iodo substituent in the target compound contrasts with 4-iodo in 5-bromo-2-chloro-4-iodobenzonitrile, altering electronic distribution and steric hindrance. This impacts reactivity in nucleophilic aromatic substitution .

- Methyl vs. Halogen : 4-Bromo-5-iodo-2-methylbenzonitrile lacks chlorine but includes a methyl group, reducing electronegativity and altering solubility .

Biological Activity

4-Bromo-2-chloro-5-iodobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including toxicity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Bromo-2-chloro-5-iodobenzonitrile is C7H3BrClI. The compound features multiple halogens, which often enhance biological activity through various mechanisms.

Toxicological Profile

According to safety data sheets, 4-Bromo-2-chloro-5-iodobenzonitrile exhibits several toxicological properties:

- Irritation : It can cause skin irritation and serious eye damage upon contact.

- Sensitization : There is potential for respiratory or skin sensitization.

- Mutagenicity : The compound has not shown evidence of mutagenic effects in current literature.

- Endocrine Disruption : No evidence of endocrine disrupting properties has been found .

Case Studies

-

Synthesis and Biological Evaluation :

A study focused on the synthesis of halogenated benzonitriles demonstrated that derivatives with bromine and iodine substitutions exhibited enhanced biological activity compared to non-halogenated counterparts. This suggests that 4-Bromo-2-chloro-5-iodobenzonitrile could also possess similar enhanced activities . -

Application in Drug Development :

In the context of drug development, halogenated compounds have been identified as critical scaffolds for creating new therapeutic agents. For example, the synthesis of SGLT2 inhibitors has utilized bromoaryl fragments effectively, indicating that compounds like 4-Bromo-2-chloro-5-iodobenzonitrile could serve as valuable intermediates in pharmaceutical synthesis .

Table: Summary of Biological Activities and Toxicity

Q & A

Q. What are the key synthetic strategies for preparing 4-bromo-2-chloro-5-iodobenzonitrile, and how does substituent order influence regioselectivity?

The synthesis of polyhalogenated benzonitriles typically involves sequential halogenation guided by directing groups. The nitrile group acts as a meta-director, while halogens (Cl, Br) and iodine (I) can alter electronic effects. A plausible route involves:

Nitrile introduction : Start with a pre-functionalized benzene ring (e.g., 2-chloro-5-iodobenzonitrile) and introduce bromine via electrophilic substitution.

Halogenation sequence : Bromine may be introduced using FeBr₃ as a catalyst, leveraging the nitrile’s directing effects. Iodination often requires milder conditions (e.g., KI/I₂ in HNO₃) to avoid over-halogenation.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the product .

Q. What analytical techniques are critical for characterizing polyhalogenated benzonitriles, and how can spectral overlaps be resolved?

- NMR :

- ¹H NMR : Aromatic protons adjacent to halogens show deshielding (e.g., H-3 and H-6 in 4-Br-2-Cl-5-I-C₆HCN). Coupling constants help assign substituent positions.

- ¹³C NMR : Nitrile carbons appear at ~115 ppm; halogenated carbons are downfield (e.g., C-I at ~95 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl/I have distinct signatures).

- X-ray crystallography : Resolves ambiguities in regiochemistry. SHELX programs refine crystal structures, particularly for verifying halogen positions .

Q. How should researchers handle and store 4-bromo-2-chloro-5-iodobenzonitrile to ensure stability?

- Storage : Halogenated nitriles are moisture-sensitive. Store under inert gas (N₂/Ar) at 0–4°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive reactions. Monitor for decomposition (color changes, precipitate) via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in further functionalization of this compound?

- DFT calculations : Model transition states for electrophilic substitution (e.g., nitration, Suzuki coupling). The nitrile’s electron-withdrawing effect directs incoming groups to meta positions relative to itself.

- Hammett parameters : Quantify electronic effects of substituents. For example, iodine’s polarizability may reduce activation energy for cross-coupling reactions.

- Molecular docking : Predict binding affinities if the compound is used in catalyst design or medicinal chemistry .

Q. What experimental approaches resolve contradictions in crystallographic data for polyhalogenated benzonitriles?

Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions?

- Steric hindrance : The bulky iodine at position 5 may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use ligands like XPhos to enhance reactivity.

- Electronic effects : The nitrile withdraws electron density, activating the ring for nucleophilic substitution at para positions.

- Case study : Compare yields in Buchwald-Hartwig aminations with/without iodine substitution .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Microwave synthesis : Shorten reaction times (e.g., 10 min at 150°C vs. 24 hr reflux).

- Protecting groups : Temporarily protect the nitrile as a thioamide to prevent side reactions.

- Catalyst screening : Test Pd/Cu systems for efficiency at lower temperatures .

Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize halogenation steps, varying temperature, solvent, and catalyst ratios.

- Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, NOESY) and computational predictions (ChemDraw NMR simulations) .

- Safety Protocols : Halogenated nitriles may release toxic fumes (HCN) under heat. Always conduct reactions in fume hoods with HCN detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.